BOC--Nle--OH.DCHA, also known as N-α-t-butoxycarbonyl-L-norleucine dicyclohexylammonium salt, is a compound utilized primarily in peptide synthesis. It is characterized by the presence of a BOC (tert-butyloxycarbonyl) protecting group on the amino acid norleucine, which is crucial for facilitating the formation of peptide bonds during synthesis. The dicyclohexylammonium salt form enhances solubility and stability in various chemical reactions.
This compound is commercially available from suppliers such as Sigma-Aldrich and Novabiochem, where it is listed with high purity levels (≥98%) suitable for laboratory applications . The chemical structure and properties have been documented in various scientific publications and patents, which outline its synthesis and applications in biochemical research .
The synthesis of BOC--Nle--OH.DCHA typically involves several steps:
The synthesis can be performed using solid-phase techniques, where the protected amino acid is attached to a solid support. This allows for sequential addition of other amino acids while maintaining the integrity of the peptide chain. Techniques such as TLC (Thin Layer Chromatography) are employed to monitor the progress and purity of the synthesized product .
The molecular formula for BOC--Nle--OH.DCHA is . The structure features:
The InChI key for this compound is BFEVJIUEBDZIJQ-WDBKTSHHSA-N, which can be used for database searches to retrieve additional information about its properties and applications .
BOC--Nle--OH.DCHA participates in several key reactions:
The stability of BOC--Nle--OH.DCHA under various conditions makes it suitable for multiple rounds of peptide coupling without significant degradation .
The mechanism involves:
This mechanism allows for precise control over peptide sequences, essential in synthesizing biologically active peptides used in research and therapeutic applications.
BOC--Nle--OH.DCHA has significant applications in:
The versatility and stability of this compound make it a valuable tool in modern biochemical research and pharmaceutical development.
Boc-Norleucine-OH·Dicyclohexylamine (Boc-Nle-OH·DCHA) is a critical protected amino acid derivative extensively employed in Boc-based solid-phase peptide synthesis. This compound features tert-butoxycarbonyl (Boc) as an acid-labile α-amino protecting group and a dicyclohexylammonium (DCHA) salt counterion that enhances crystallinity, purity, and handling stability. Its linear aliphatic side chain in norleucine—a methionine analog lacking sulfur—minimizes side reactions during extended synthesis cycles, making it ideal for complex or lengthy peptide sequences [1] [3].
The DCHA salt form significantly improves the compound’s solubility in organic solvents like dimethylformamide and dichloromethane, facilitating efficient coupling to resin-bound peptides. This characteristic is particularly advantageous for avoiding aggregation during segment condensations. The molecular weight (412.6 g/mol) and formula (C₁₁H₂₁NO₄·C₁₂H₂₃N) are rigorously documented in Certificates of Analysis, ensuring stoichiometric precision during automated synthesis [3] . Table 1 summarizes key physicochemical properties:
Table 1: Physicochemical Properties of Boc-Norleucine-OH·Dicyclohexylamine
Property | Value |
---|---|
CAS Number | 21947-32-0 |
Molecular Formula | C₁₁H₂₁NO₄·C₁₂H₂₃N |
Molecular Weight | 412.6 g/mol |
Appearance | White crystalline powder |
Solubility | DMF, DCM; low in water |
The Boc group’s orthogonality to base-labile protecting groups (e.g., 9-fluorenylmethoxycarbonyl) enables its use in hybrid synthesis strategies. Its compatibility with polystyrene and poly(ethylene glycol)-based resins further underscores its versatility in diverse solid-phase architectures [6].
The DCHA counterion in Boc-Norleucine-OH·Dicyclohexylamine serves dual roles: it neutralizes the carboxylic acid group, enabling crystallization, and suppresses racemization during activation and coupling. Racemization—a risk in base-mediated carboxylate activation—is minimized as the DCHA salt reduces transient enolization at the α-carbon. This is empirically validated through chiral purity assessments via optical rotation and thin-layer chromatography (TLC), which confirm >99% enantiomeric integrity in post-coupling analyses [2] [4].
TLC remains a preferred method for purity evaluation due to its adaptability in resolving Boc-Norleucine-OH·Dicyclohexylamine from contaminants like unreacted educts. Bachem’s Analytical Data Sheets systematically document parameters such as Rf values, elution systems, and detection methods, ensuring batch-to-batch reproducibility. Table 2 compares analytical methods for DCHA-containing derivatives:
Table 2: Analytical Methods for Boc-Norleucine-OH·Dicyclohexylamine Quality Control
Method | Purpose | Typical Result |
---|---|---|
TLC | Purity assessment, contaminant detection | Single spot, Rf = 0.3–0.5 |
Optical Rotation | Chiral purity verification | [α]₂₀ᴰ = Specific value |
Melting Point | Crystallinity and identity confirmation | 80–85°C (decomposition) |
Elemental Analysis | Compositional verification | C, H, N within ±0.3% of theory |
Despite these advantages, DCHA salts require meticulous handling due to hygroscopicity. Storage under anhydrous conditions (−20°C, desiccated) is essential to prevent hydrolysis, which liberates dicyclohexylamine and compromises reactivity [2] [7].
Deprotection of Boc-Norleucine-OH·Dicyclohexylamine involves sequential acidolysis steps. The Boc group is first removed using anhydrous trifluoroacetic acid (TFA) in dichloromethane (typically 25–50% v/v), generating a protonated amine and volatile byproducts (isobutylene, CO₂). The DCHA counterion concurrently decomposes to dicyclohexylamine, which is scavenged to prevent re-salt formation [1] [5].
Final resin cleavage employs vigorous acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), which simultaneously remove side-chain protections (e.g., benzyl, cyclohexyl esters) and liberate the peptide from the resin. Crucially, norleucine’s aliphatic side chain remains inert under these conditions, unlike methionine’s thioether, which may undergo sulfonium formation. The absence of heteroatoms in norleucine thus eliminates side-reaction pathways, streamlining purification [6].
Racemization during resin loading is mitigated through optimized esterification protocols. For instance, reacting Boc-Norleucine-OH·Dicyclohexylamine’s carboxylate with chloromethyl resins (Merrifield resin) via SN₂ displacement avoids base-mediated epimerization. Preloaded resins synthesized under such conditions exhibit <0.1% D-isomer contamination, as confirmed by chiral HPLC [2] [6].
Boc-Norleucine-OH·Dicyclohexylamine’s stability and solubility profile render it highly amenable to automated Boc solid-phase peptide synthesis. Continuous-flow synthesizers benefit from its rapid dissolution in DCM/DMF, ensuring uniform coupling kinetics across iterative cycles. Large-scale production (25g+ batches) is feasible due to commercial availability at >98% purity, with suppliers like AdvancedChemTech offering bulk quantities [1] [3].
Scalability is further enhanced by the compound’s low epimerization propensity during activation. Protocols using carbodiimides (e.g., dicyclohexylcarbodiimide) with 1-hydroxybenzotriazole achieve near-quantitative coupling yields within 30 minutes, minimizing cycle times. A case study involving the synthesis of a 40-mer antimicrobial peptide demonstrated 99.7% average stepwise yield using Boc-Norleucine-OH·Dicyclohexylamine, underscoring its reliability [3] [6].
Challenges in automation include DCHA’s volatility, necessitating closed-system handling to prevent exposure, and the compound’s hygroscopicity, which requires inert atmosphere chambers during weighing. Nevertheless, these are readily managed in modern peptide synthesizers, affirming Boc-Norleucine-OH·Dicyclohexylamine’s role in industrial-scale peptide manufacturing [1] [7].
CAS No.: 1000669-05-5
CAS No.: 10101-88-9
CAS No.:
CAS No.: 687-50-3
CAS No.: 30962-16-4